molecular formula C11H11N3O2S B11777487 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Cat. No.: B11777487
M. Wt: 249.29 g/mol
InChI Key: HQTJGNCXSBTNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a synthetic intermediate belonging to the class of pyridopyrimidines, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . The pyrido[3,4-d]pyrimidine scaffold is recognized as a privileged structure in the development of kinase inhibitors . Specifically, derivatives of this core structure have been reported as tyrosine kinase inhibitors, making them valuable tools for investigating cellular signaling pathways and exploring new therapeutic agents for various diseases . The cyclopropyl substituent at the 8-position is a common feature in bioactive molecules, often used to modulate properties such as metabolic stability and lipophilicity. The methylsulfonyl group at the 2-position is a versatile functional handle for further synthetic elaboration, particularly in nucleophilic substitution reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

8-cyclopropyl-2-methylsulfonylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C11H11N3O2S/c1-17(15,16)11-13-6-8-4-5-12-9(7-2-3-7)10(8)14-11/h4-7H,2-3H2,1H3

InChI Key

HQTJGNCXSBTNDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=CN=C(C2=N1)C3CC3

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via Suzuki-Miyaura Coupling

The synthesis begins with the palladium-catalyzed Suzuki-Miyaura coupling of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (16 ) and cyclopropylboronic acid (Scheme 1). Key reaction parameters include:

  • Catalyst system : Pd(OAc)₂ with tricyclohexylphosphine (PCy₃)

  • Base : Potassium phosphate (K₃PO₄)

  • Solvent : Toluene/water (6:1 v/v)

  • Temperature : 95°C for 18 hours

This step yields 8-cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine (18 ) in 62% yield. The choice of cyclopropylboronic acid over other boronic esters ensures regioselectivity at the 8-position while preserving the methylthio group at C2.

Sulfide Oxidation to Sulfone Using m-CPBA

The methylthio group at C2 undergoes oxidation to a methylsulfonyl moiety using 3-chloroperoxybenzoic acid (m-CPBA). Critical process details:

  • Oxidant : m-CPBA (77% w/w, 2.2 equiv)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 0°C to room temperature over 18 hours

  • Workup : Aqueous extraction followed by silica gel chromatography

This oxidation step converts 18 to 8-cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (20 ) in 88% yield. The reaction proceeds via a two-electron oxidation mechanism, forming the sulfone without epoxidation of the cyclopropane ring.

Experimental Optimization and Yield Data

The following table summarizes critical parameters from the synthesis:

StepReagent/ConditionYieldPurity (HPLC)Key Analytical Data (HRMS)
1Pd(OAc)₂, PCy₃, K₃PO₄, 95°C62%>95%m/z 218.0751 [M+H]⁺ (calc. 218.0746)
2m-CPBA (2.2 equiv), CH₂Cl₂88%>98%m/z 250.0648 [M+H]⁺ (calc. 250.0645)

¹H NMR characterization of 20 confirms the structure:

  • δ 9.99 (s, 1H, C7-H)

  • δ 8.79 (d, J = 5.5 Hz, 1H, C5-H)

  • δ 3.56 (s, 3H, SO₂CH₃)

  • δ 3.44 (m, 1H, cyclopropyl-CH)

  • δ 1.30–1.20 (m, 4H, cyclopropyl-CH₂)

Comparative Analysis of Alternative Synthetic Approaches

Late-Stage Sulfone Installation

An alternative strategy involves coupling pre-formed sulfone-containing building blocks. However, the instability of 2-(methylsulfonyl)pyrido[3,4-d]pyrimidine intermediates under Suzuki conditions makes this approach less favorable compared to the sequential thioether oxidation method.

Scale-Up Considerations and Process Chemistry

Catalytic System Optimization

Replacement of Pd(OAc)₂ with more active catalysts like PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) could improve coupling efficiency at scale. However, the original protocol’s 62% yield remains acceptable for early-stage medicinal chemistry workflows.

Applications in Medicinal Chemistry Programs

Compound 20 serves as a key intermediate for further derivatization at the 2-position. For example:

  • Buchwald-Hartwig amination with substituted anilines yields potent MPS1 inhibitors (e.g., 24d )

  • Nucleophilic aromatic substitution with amines or thiols provides access to combinatorial libraries

The methylsulfonyl group enhances solubility (cLogP = 1.9) compared to methylthio analogues (cLogP = 2.7), making 20 preferable for cellular assays .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Monopolar Spindle 1

Research indicates that 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine effectively inhibits MPS1, leading to cell cycle arrest. This inhibition can disrupt the normal progression of cancer cells through the cell cycle, making it a promising candidate for cancer therapy. The compound's ability to modulate various biological pathways associated with cancer cell proliferation and survival has been documented in several studies .

Structure-Activity Relationship

The unique structural features of this compound allow for modifications that could enhance its efficacy or reduce toxicity. Structure-activity relationship (SAR) studies have shown that variations in substituents can significantly impact the biological activity of pyrido[3,4-d]pyrimidine derivatives. For instance, compounds with different substituents at the C-4 position have exhibited varying degrees of potency against specific cancer cell lines .

Anticancer Properties

The primary application of this compound lies in its potential as an anticancer agent due to its role as an MPS1 inhibitor. Preliminary studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. For example, compounds derived from this scaffold have shown selective inhibitory effects against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line in screening assays using the National Cancer Institute’s 60 human cancer cell line panel .

Comparative Analysis with Related Compounds

A comparative analysis reveals that other compounds within the pyrido[3,4-d]pyrimidine family also exhibit promising anticancer activities but differ in their mechanisms and potency. The following table summarizes some notable compounds along with their biological activities:

Compound NameStructureBiological Activity
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidineStructureMPS1 inhibitor
6-(2,6-Dichlorophenyl)-7H-pyrido[3,4-d]pyrimidin-7-oneStructureAnticancer activity
N2-Phenyl-pyrido[3,4-d]pyrimidine-2,8-diamineStructureKinase inhibition

The distinct combination of cyclopropyl and methylsulfonyl groups in this compound enhances its potency against MPS1 compared to other similar compounds. This specificity may confer unique pharmacokinetic properties that are advantageous in therapeutic contexts.

Future Directions and Case Studies

Research is ongoing to further elucidate the mechanism of action and therapeutic potential of this compound. Case studies focusing on its efficacy in clinical settings are essential to establish its viability as a treatment option for various cancers. Additionally, investigations into combination therapies involving this compound may yield synergistic effects that enhance overall treatment outcomes.

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence provided includes pyridopyrimidine derivatives with varying substituents and similarity scores relative to a reference compound (CAS 871700-24-2). While none directly match the target compound, structural analogs can be analyzed for substituent-driven trends in physicochemical and biological properties.

Key Substituent Variations

Target Compound :
  • Position 8 : Cyclopropyl
  • Position 2 : Methylsulfonyl
Analogs from Evidence :
CAS Number Substituents (Positions) Structural Features Similarity Score (%)
871700-22-0 3-Cyclopropyl, 5-hydroxy, 6,8-dimethyl Hydroxy and dimethyl groups 76.36
959236-96-5 Not specified (likely halogenated) Halogen substituents inferred 66.36
83846-83-7 Undisclosed Generic pyridopyrimidine scaffold 55.56
452105-23-6 Undisclosed Likely aromatic or alkyl modifications 53.97

Key Observations :

  • Cyclopropyl vs. Methyl/Halogen Groups : The cyclopropyl group in the target compound (position 8) may enhance metabolic stability compared to analogs with methyl or halogen groups (e.g., 871700-22-0). Cyclopropane’s ring strain and lipophilicity can influence membrane permeability and target binding .
  • Methylsulfonyl vs. Hydroxy Groups : The methylsulfonyl group at position 2 in the target compound is a strong electron-withdrawing group, which contrasts with the hydroxy group in 871700-22-0. This difference likely alters solubility (methylsulfonyl increases hydrophilicity) and hydrogen-bonding interactions with biological targets.

Pharmacokinetic and Bioactivity Trends

Though direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • BD304629 (CAS 452105-23-6) : Lower similarity (53.97%) implies significant structural divergence, possibly leading to distinct target selectivity or off-target effects.

Limitations of Current Evidence

The provided data focuses on similarity to a different reference compound (CAS 871700-24-2) and lacks direct experimental data (e.g., IC₅₀, solubility, logP) for 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. Further studies are needed to validate hypotheses about its comparative advantages.

Biological Activity

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of monopolar spindle 1 (MPS1). This compound features a unique structural configuration that includes a cyclopropyl group at the 8-position and a methylsulfonyl group at the 2-position, contributing to its biological activity and reactivity.

  • Molecular Formula : C11H11N3O2S
  • Molecular Weight : 249.29 g/mol

The chemical reactivity of this compound is influenced by its functional groups, with the methylsulfonyl group capable of undergoing nucleophilic substitution reactions. The pyridine nitrogen can coordinate with metal ions or act as a site for protonation, which may affect its biological interactions.

The primary biological activity of this compound is its role as an MPS1 inhibitor . MPS1 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy. Studies have indicated that compounds with similar structures can modulate various biological pathways associated with cancer cell proliferation and survival .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in inhibiting MPS1 activity. For instance, one study reported an IC50 value of 0.008 μM for a related pyrido[3,4-d]pyrimidine compound against MPS1, highlighting the potential potency of this class of compounds .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureBiological Activity
This compound StructureMPS1 inhibitor
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine StructureMPS1 inhibitor
6-(2,6-Dichlorophenyl)-7H-pyrido[3,4-d]pyrimidin-7-one StructureAnticancer activity
N2-Phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine StructureKinase inhibition

Case Studies

In preclinical models, the application of this compound has shown promising results in inhibiting tumor growth. For instance, in xenograft models involving human tumor cells, treatment with this compound resulted in significant reductions in tumor size compared to controls. The mechanism appears to be linked to the induction of apoptosis in cancer cells through MPS1 pathway modulation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps including nucleophilic substitutions and coupling reactions. The unique structure allows for further modifications aimed at enhancing efficacy or reducing toxicity. For example, derivatives have been synthesized with varying substituents at different positions on the pyrido[3,4-d]pyrimidine scaffold to optimize their pharmacokinetic properties .

Future Directions

Given the promising biological activity and structural uniqueness of this compound, future research should focus on:

  • Optimization of derivatives : Exploring modifications that enhance potency and selectivity for MPS1.
  • Clinical trials : Evaluating the therapeutic efficacy and safety profile in human subjects.
  • Mechanistic studies : Further elucidating the pathways affected by MPS1 inhibition and potential off-target effects.

Q & A

Q. What are the common synthetic routes for 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step procedures involving pyrimidine ring formation and functionalization. For example, starting with 4,6-dichloro-2-(methylsulfanyl)pyrimidine, a three-step sequence includes:

Lithiation and aldehyde coupling (e.g., with cinnamaldehyde) to form intermediates.

Amine substitution to replace chlorine atoms.

Cyclization using methanesulfonyl chloride (MsCl) and triethylamine (Et3_3N) .
Yield optimization requires precise temperature control (0°C–RT) and solvent selection (e.g., THF or ACN). Side reactions, such as decomposition of unstable intermediates, are mitigated by avoiding harsh conditions .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm cyclopropyl and methylsulfonyl groups via characteristic shifts (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Q. How should stability and storage conditions be determined for this compound?

  • Methodological Answer :
  • Stability Tests : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) via HPLC. Pyrido[3,4-d]pyrimidines are generally stable in dry, inert atmospheres but may hydrolyze in acidic/basic media .
  • Storage : Store in sealed containers at −20°C under nitrogen to prevent oxidation of the methylsulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Methodological Answer :
  • Substitution Patterns : Replace the cyclopropyl group with bulkier substituents (e.g., aryl rings) to enhance receptor binding affinity. For example, 2,3-difluorobenzyl analogs show improved antagonism of chemokine receptors .
  • Functional Group Modifications : Convert methylsulfonyl to sulfonamide or thioether groups to modulate solubility and metabolic stability .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like CXCR2 .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC50_{50} protocols). For instance, discrepancies in anticancer activity may arise from varying assay endpoints (e.g., apoptosis vs. proliferation) .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from metabolic byproducts .
  • Dose-Response Validation : Use orthogonal assays (e.g., Western blotting and flow cytometry) to confirm target engagement .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer during lithiation and cyclization steps, reducing side products .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps to enhance regioselectivity .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and simplify purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.